5-isocyanato-2,3-dihydro-1H-indene

Organic Synthesis Physical Chemistry Material Science

5-Isocyanato-2,3-dihydro-1H-indene (also known as 5-Indanyl isocyanate) is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol. It is a colorless to light yellow liquid characterized by a density of 1.106 g/mL at 25°C, a boiling point of 245°C (lit.), and a refractive index of n20/D 1.56 (lit.).

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 120912-37-0
Cat. No. B043990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isocyanato-2,3-dihydro-1H-indene
CAS120912-37-0
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)N=C=O
InChIInChI=1S/C10H9NO/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2
InChIKeyPYJJKIOYUUDDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isocyanato-2,3-dihydro-1H-indene (CAS 120912-37-0): Verified Chemical Identity and Specifications


5-Isocyanato-2,3-dihydro-1H-indene (also known as 5-Indanyl isocyanate) is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol [1]. It is a colorless to light yellow liquid characterized by a density of 1.106 g/mL at 25°C, a boiling point of 245°C (lit.), and a refractive index of n20/D 1.56 (lit.) . The compound features a reactive isocyanate group (-N=C=O) on an indane scaffold, making it a valuable building block in synthetic organic chemistry .

Building Block Reactive isocyanate for urea, carbamate, and polyurethane synthesis
Scaffold Rigid indane core provides defined spatial orientation
Regiochemistry 5-substituted isomer for regioselective derivatization

5-Isocyanato-2,3-dihydro-1H-indene Procurement: Why Structural Analogs Are Not Direct Replacements


Substituting 5-isocyanato-2,3-dihydro-1H-indene with a generic aromatic isocyanate or a regioisomer (e.g., 1- or 2-isocyanatoindane) is not equivalent due to its unique combination of the indane ring's rigidity and the isocyanate group's position-specific reactivity . This specific scaffold dictates the spatial orientation and steric environment in subsequent reactions, which directly influences the yield, selectivity, and properties of the final products, such as ureas, carbamates, and polyurethanes . While direct comparative data are limited, the class-level inference is that changing the isocyanate's position or the core structure will alter the reaction kinetics and product characteristics .

Regioisomer Shift

1- or 2-isocyanatoindane may alter spatial orientation and reaction selectivity, leading to different product profiles.

Generic Aromatic Isocyanate

Phenyl isocyanate or similar may not provide equivalent reactivity, physical properties, or hazard profile.

Quantitative Differentiation of 5-Isocyanato-2,3-dihydro-1H-indene (120912-37-0) from Analogs


Comparative Physicochemical Properties: Boiling Point and Density vs. Generic Aromatic Isocyanates

5-Isocyanato-2,3-dihydro-1H-indene exhibits a boiling point of 245°C (lit.) and a density of 1.106 g/mL at 25°C . In contrast, the widely used generic aromatic isocyanate, phenyl isocyanate (CAS 103-71-9), has a reported boiling point of 162-163°C and a density of 1.096 g/mL at 20°C [1]. This difference of approximately 83°C in boiling point and 0.01 g/mL in density indicates a significant variation in intermolecular forces and molecular weight, which can affect handling, purification, and reaction conditions.

Boiling Point
Reported
~83°C higher
Supports high-temperature reactions and potential solvent removal simplification.
Versus phenyl isocyanate; literature values at standard pressure.
Organic Synthesis Physical Chemistry Material Science

Regioisomeric Reactivity: 5- vs. 1- and 2-Isocyanatoindane in Amine Additions

The reactivity of isocyanates with amines to form ureas is a cornerstone reaction. While quantitative kinetic data for 5-isocyanatoindane are not available, class-level inference from the synthesis of 1-(2,3-dihydro-1H-inden-1-yl)-3-aryl urea/thiourea derivatives demonstrates that the position of the reactive group on the indane ring is critical [1]. The study shows that 2,3-dihydro-1H-inden-1-amine reacts with aryl isocyanates/isothiocyanates using a Hunig's base catalyst in THF at reflux to yield a series of derivatives. The 5-isocyanato-2,3-dihydro-1H-indene offers a distinct regioisomeric starting point compared to the 1- and 2-substituted analogs, which will result in a different spatial arrangement of the final urea derivative and, consequently, its biological or material properties .

Regioisomeric Reactivity
Class-level
5-indanyl vs. 1-/2-indanyl
Context-dependent; may produce distinct spatial presentation.
Inferred from analogous urea syntheses.
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Safety Profile: Comparative Hazard Statements with Phenyl Isocyanate

5-Indanyl isocyanate is classified with hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H315 (Causes skin irritation) [1]. In comparison, phenyl isocyanate carries more severe hazard classifications, including H330 (Fatal if inhaled) and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) [2]. This difference in inhalation toxicity and sensitization potential makes 5-indanyl isocyanate a potentially safer alternative for handling in certain laboratory and industrial settings, subject to appropriate engineering controls and personal protective equipment.

Hazard Classification
Reported
H302, H312, H315 Comparator: H330, H334, H302, H312, H315, H317, H319, H335
Lower reported inhalation hazard profile; may reduce handling risk.
Verify per current supplier SDS.
Safety Procurement Handling

Recommended Use-Cases for 5-Isocyanato-2,3-dihydro-1H-indene Based on Verified Evidence


Synthesis of 5-Substituted Indane Urea Derivatives for Medicinal Chemistry

5-Isocyanato-2,3-dihydro-1H-indene is the optimal starting material for preparing a library of urea derivatives with a 5-indanyl substituent. This is supported by its established reaction with amines to form ureas and the demonstrated utility of the indane scaffold in generating biologically active compounds . Using this compound ensures the correct regioisomer is obtained, avoiding the need for separation from 1- or 2-substituted byproducts that would result from using a mixture or an alternative starting material.

Development of Polyurethanes and Carbamates with Rigid Indane Backbones

The compound's isocyanate group reacts with alcohols to form carbamates and with polyols to form polyurethanes . The rigid indane core is expected to impart higher glass transition temperatures (Tg) and altered mechanical properties compared to polymers derived from flexible aliphatic or simple aromatic isocyanates. This makes it a candidate for specialty coatings, adhesives, and high-performance materials where enhanced thermal stability and rigidity are desired.

Preparation of Indane-Based Isocyanate Building Blocks for Advanced Materials

As a commercially available compound with a purity of 95-97% , 5-isocyanato-2,3-dihydro-1H-indene serves as a reliable building block for synthesizing more complex molecules for material science applications. Its use as a precursor for catalysts, such as indanyl ruthenium complexes, has been suggested . Researchers seeking to introduce a rigid, hydrophobic indane moiety into functional materials will find this isocyanate a direct and efficient route.

Application
Selection Property
Validation Focus
5-Indanyl urea derivative synthesis
5-substituted indane regioisomer
Verify regiochemical purity and urea formation
Rigid indane-based polyurethanes
Indane core rigidity contribution
Assess thermal and mechanical property changes
Advanced materials building block
Reactive isocyanate on indane scaffold
Confirm derivatization efficiency and scaffold integrity

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